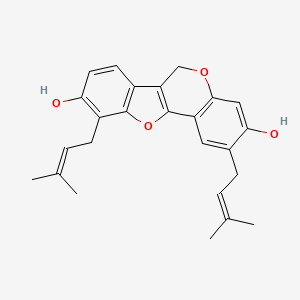

Erycristagallin

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C25H26O4 |

|---|---|

Peso molecular |

390.5 g/mol |

Nombre IUPAC |

2,10-bis(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |

InChI |

InChI=1S/C25H26O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,26-27H,7-8,13H2,1-4H3 |

Clave InChI |

VNTSSLCFFUCTNP-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCC1=CC2=C(C=C1O)OCC3=C2OC4=C3C=CC(=C4CC=C(C)C)O)C |

Sinónimos |

3,9-dihydroxy-2,10-di(gamma,gamma-dimethylallyl)-6a,11a-dehydropterocarpan erycristagallin |

Origen del producto |

United States |

Natural Occurrence and Ethnobotanical Context of Erycristagallin

Plant Sources and Distribution within the Erythrina Genus

The genus Erythrina comprises over 100 species of trees and shrubs distributed throughout tropical and subtropical regions. nih.gov These plants are known to produce a diverse array of secondary metabolites, including alkaloids, flavonoids, and pterocarpans. researchgate.net

Erythrina mildbraedii has been identified as a significant natural source of Erycristagallin. researchgate.netnih.govajol.infoopenalex.org Scientific investigations have led to the isolation of Erycristagallin from the roots and stem bark of this West African tree. researchgate.netajol.infotandfonline.com The presence of this compound, along with other bioactive constituents like erybraedins A, B, and C, has made E. mildbraedii a focal point for phytochemical research. tandfonline.com

While Erythrina mildbraedii is a primary source, Erycristagallin and other pterocarpans have been isolated from various other species within the Erythrina genus. Pterocarpans are a class of isoflavonoids known to be synthesized by members of the Fabaceae family, often in response to microbial infections. scienceopen.com

For instance, research on the roots of Erythrina lysistemon has revealed a wealth of flavonoid compounds, including 17 different pterocarpans. acs.orgnih.govresearchgate.net Similarly, Erythrina subumbrans has been found to contain Erycristagallin alongside other pterocarpans like erythrabyssin II and erybraedin A. researchgate.net The roots of Erythrina variegata have also yielded pterocarpans, including erythrabyssin II. scialert.net Furthermore, studies on Erythrina x bidwillii have identified Erycristagallin as a non-alkaloidal component with notable biological activity. clockss.org The investigation of African Erythrina species has led to the collation of 14 different pterocarpans, with Erycristagallin being among those highlighted for its bioactivity. tjpps.org

The following table provides a summary of various Erythrina species and the pterocarpan (B192222) constituents that have been isolated from them.

| Plant Species | Pterocarpan Constituents |

| Erythrina mildbraedii | Erycristagallin, Erybraedin A, Erybraedin B, Erybraedin C |

| Erythrina lysistemon | Various pterocarpans (17 identified) |

| Erythrina subumbrans | Erycristagallin, Erythrabyssin II, Erybraedin A, Erystagallin A, Erycristagallin, Erythrabissin-1, Eryvarin A, Hydroxycristacarpone, 1-methoxyerythrabyssin II |

| Erythrina variegata | Erythrabyssin II, Natural dihydrofolinin |

| Erythrina x bidwillii | Erycristagallin, Erythbidin D |

| Erythrina addisoniae | Calopocarpin, Cristacarpin, Orientanol C, Isoneorautenol, Neorautenol, Phaseollin |

| Erythrina abyssinica | 8-methoxyneorautenol, Eryvarin L, Shinpterocarpin |

| Erythrina speciosa | Erystrictin D, Erystrictins E/F, Sandwicensin, Homopterocarpin, Erythbidin D |

Traditional Medicinal Uses of Erycristagallin-Containing Plants

The widespread use of Erythrina species in traditional healing practices across the globe is well-documented. scialert.net These traditional applications have provided a crucial foundation for modern pharmacological research into the bioactive compounds contained within these plants, including Erycristagallin.

Various parts of Erythrina plants, such as the bark, roots, leaves, and seeds, have been utilized in traditional medicine to address a wide range of ailments. scialert.netscispace.comprota4u.org For instance, Erythrina senegalensis is used in Mali to treat conditions like malaria, jaundice, infections, and pain. nih.gov In Africa, Erythrina abyssinica is a well-known medicinal plant, with its bark being commonly used to treat snakebites, malaria, syphilis, and measles, among other conditions. scispace.comprota4u.org The powdered bark is also applied to burns and ulcers. prota4u.org Similarly, Erythrina indica has a history of use in traditional Indian medicine for ailments such as diarrhea, liver disorders, and inflammation. researchgate.net The traditional uses of Erythrina lysistemon stem bark include oral infusions for stomach ulcers and wound healing. researchgate.net The genus is also recognized for its use in treating microbial and parasitic diseases in sub-Saharan Africa. scialert.net

Ethnobotanical surveys play a vital role in bridging the gap between traditional knowledge and modern scientific inquiry. nih.govuniven.ac.za By documenting the traditional uses of plants like those in the Erythrina genus, researchers gain valuable insights into their potential therapeutic properties. nih.govscispace.com For example, the traditional use of Erythrina mildbraedii to treat stomach problems, inflammation, and bacterial infections has prompted investigations that led to the isolation of Erycristagallin and the discovery of its anti-inflammatory properties. researchgate.nettandfonline.com The documentation of traditional knowledge regarding medicinal plants has been instrumental in the discovery of numerous drugs. univen.ac.za Ethnobotanical studies of Erythrina species in regions like Mali and among various indigenous communities have highlighted the continued importance of these plants in primary healthcare and have guided phytochemical and pharmacological studies. scispace.comnih.govresearchgate.net This research has often validated the traditional uses, as seen with the antibacterial and antifungal compounds isolated from E. senegalensis supporting its use against infectious diseases. nih.gov

Isolation and Purification Methodologies for Erycristagallin

Extraction Techniques from Plant Material

The journey to isolate Erycristagallin begins with its extraction from various parts of Erythrina plants, most commonly the root bark and stem bark. researchgate.netsemanticscholar.org The choice of solvent and extraction method is critical for efficiently liberating the compound from the plant matrix.

Researchers typically use organic solvents of varying polarities to create a crude extract. The air-dried and ground plant material is subjected to extraction processes like maceration, where it is soaked in a solvent for an extended period, or exhaustive extraction using apparatuses like a Soxhlet extractor. nih.govmdpi.comjyoungpharm.org Common solvents employed include acetone (B3395972), ethyl acetate (B1210297), and methanol (B129727). semanticscholar.orgnih.govturkjps.org For instance, in one study, the roots of Erythrina variegata were macerated with acetone to begin the isolation process. nih.gov In another, the air-dried root barks of Erythrina mildbraedii were exhaustively extracted with ethyl acetate at room temperature. semanticscholar.org Similarly, the stem bark of E. variegata has been extracted using methanol. turkjps.org

Following the initial extraction, the crude extract is often partitioned between immiscible solvents to achieve a preliminary separation of compounds based on their polarity. For example, a methanolic extract might be dissolved in water and then successively partitioned with n-hexane and ethyl acetate. jyoungpharm.org The fraction containing Erycristagallin, typically the ethyl acetate or chloroform-soluble fraction, is then concentrated under reduced pressure to yield a residue ready for chromatographic separation. nih.govjyoungpharm.org

Table 1: Examples of Extraction Methods for Isolating Erycristagallin and Related Flavonoids

| Plant Species | Plant Part Used | Extraction Solvent | Extraction Method | Reference |

|---|---|---|---|---|

| Erythrina variegata | Roots | Acetone | Maceration | nih.gov |

| Erythrina mildbraedii | Root Barks | Ethyl Acetate | Exhaustive extraction at room temperature | semanticscholar.org |

| Erythrina variegata | Stem Bark | Methanol | Soaking for 7 days | turkjps.org |

| Erythrina abyssinica | Root Bark | Dichloromethane/Methanol (1:1) | Cold percolation | thieme-connect.com |

Chromatographic Separation Strategies

Chromatography is the cornerstone of Erycristagallin purification, allowing for its isolation from other closely related flavonoids and secondary metabolites present in the crude extract. researchgate.net

Column chromatography is universally employed as the primary purification step. researchgate.net The concentrated crude extract is typically subjected to repeated silica (B1680970) gel column chromatography. nih.govnih.gov In this technique, the extract is loaded onto a column packed with a stationary phase, most commonly silica gel. semanticscholar.org

A mobile phase, consisting of a solvent or a mixture of solvents, is then passed through the column. Separation occurs as different compounds travel through the column at different rates based on their affinity for the stationary phase and solubility in the mobile phase. A gradient elution system, where the polarity of the mobile phase is gradually increased, is often used for effective separation. A common solvent system is a gradient of hexane (B92381) and ethyl acetate (EtOAc). semanticscholar.org For example, fractions containing Erycristagallin have been successfully eluted using a hexane-EtOAc (6:4) mixture. semanticscholar.org

For further purification, other stationary phases like Sephadex LH-20 may be used. semanticscholar.org This gel filtration chromatography separates molecules based on their size and is effective in removing remaining impurities.

Table 2: Column Chromatography Systems Used in Erycristagallin Purification

| Stationary Phase | Mobile Phase / Eluent System | Application Stage | Reference |

|---|---|---|---|

| Silica Gel | Gradient of Hexane-Ethyl Acetate | Primary purification of crude extract | semanticscholar.org |

| Silica Gel | Various solvents (details not specified) | Repeated chromatography for isolation | nih.gov |

| Sephadex LH-20 | Methanol | Further purification of fractions | semanticscholar.org |

| Silica Gel | Toluene-Ethyl Acetate (85:15) | Preparative TLC for final purification | turkjps.org |

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both the final purification steps and the quantitative analysis of flavonoids. iipseries.org While often used to assess purity, preparative or semi-preparative HPLC can be employed to isolate Erycristagallin in high purity from fractions obtained via column chromatography. researchgate.net

Reversed-phase HPLC (RP-HPLC) is a common mode used for separating phenolic compounds like Erycristagallin. In this setup, a non-polar stationary phase (e.g., C18 or RP-18) is used with a polar mobile phase, often a mixture of methanol or acetonitrile (B52724) and water. nih.govresearchgate.net For instance, fractions from an initial column separation of Erythrina crista-galli extracts were purified using RP-18 gel column chromatography with a mobile phase of methanol in water. nih.gov The high efficiency of HPLC allows for the separation of structurally similar isomers, yielding a highly pure compound. iipseries.org

Purity Assessment Methodologies

Once Erycristagallin has been isolated, its purity must be rigorously assessed. A combination of chromatographic and spectroscopic methods is used for this purpose.

Thin-Layer Chromatography (TLC) is a quick and effective method used to monitor the progress of the purification at each stage and to check the purity of the final isolated compound. ku.ac.ke The purity of the isolated compound is indicated by the presence of a single spot on the TLC plate when visualized under UV light or with a spraying reagent. turkjps.orgku.ac.ke

High-Performance Liquid Chromatography (HPLC), particularly with a diode-array detector (DAD), is a definitive method for determining the purity of an isolated compound. researchgate.netscispace.com A pure sample will show a single, sharp peak in the chromatogram. The DAD provides UV spectra for the peak, which can be compared against a reference standard to confirm identity. scispace.com Purity levels of up to 99.7% have been determined using HPLC for flavonoids isolated from Erythrina species. researchgate.net

Finally, the structure and identity of the purified compound are unequivocally confirmed through extensive spectroscopic analysis. Techniques such as Mass Spectrometry (MS), which provides information on the molecular weight and formula, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments) are used to elucidate the exact structure of the molecule, confirming that the isolated compound is indeed Erycristagallin. semanticscholar.orgjyoungpharm.org Recrystallization can also be employed as a final step to achieve high optical purity. acs.org

Structural Elucidation Techniques Applied to Erycristagallin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the constitution and relative stereochemistry of Erycristagallin. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom within the molecule.

In the ¹H NMR spectrum of Erycristagallin, the chemical shifts, coupling constants, and signal multiplicities reveal the connectivity of the proton network. For instance, the signals corresponding to the aromatic protons provide insights into the substitution pattern of the benzene rings, while the resonances of the aliphatic protons help to define the structure of the pterocarpan (B192222) core and the prenyl side chains.

¹³C NMR spectroscopy, often used in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), allows for the identification of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. The chemical shifts of the carbon atoms in Erycristagallin are indicative of their electronic environment, confirming the presence of aromatic rings, ether linkages, and hydroxyl groups. While specific ¹H and ¹³C NMR data for Erycristagallin are dispersed throughout the literature, a representative dataset for pterocarpans provides a basis for understanding its spectral features.

Table 1: Representative ¹³C NMR Chemical Shifts for the Pterocarpan Skeleton

| Carbon Position | Chemical Shift (ppm) |

| 6a | ~70-80 |

| 11a | ~75-85 |

| 6 | ~65-75 |

| Aromatic C | ~100-160 |

| Prenyl C | ~17-135 |

Note: This table provides typical chemical shift ranges for pterocarpan skeletons and is for illustrative purposes. Actual values for Erycristagallin would require specific experimental data.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of Erycristagallin, as well as for gaining insights into its structural features through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₂₅H₂₆O₄. The calculated monoisotopic mass of Erycristagallin is 390.1831 g/mol , which would be confirmed by HRMS analysis.

Electron ionization (EI) mass spectrometry of Erycristagallin would be expected to show a prominent molecular ion peak (M⁺) at m/z 390. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Pterocarpans typically undergo characteristic fragmentation pathways, including retro-Diels-Alder (RDA) reactions in the heterocyclic ring system. The fragmentation of the prenyl side chains is also a key diagnostic feature, often involving the loss of isoprene or related fragments. Analysis of these fragmentation patterns helps to piece together the different structural components of the molecule.

Table 2: Predicted Mass Spectrometry Data for Erycristagallin Adducts

| Adduct | m/z |

| [M+H]⁺ | 391.1904 |

| [M+Na]⁺ | 413.1723 |

| [M-H]⁻ | 389.1758 |

Data predicted based on the molecular formula of Erycristagallin.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Erycristagallin reveals characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds.

Key functional groups in Erycristagallin that can be identified using IR spectroscopy include:

Hydroxyl (-OH) groups: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups.

Aromatic C-H bonds: Sharp absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

Aliphatic C-H bonds: Absorption bands in the region of 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic and prenyl moieties.

Aromatic C=C bonds: Absorption bands in the 1450-1600 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.

C-O bonds: Strong absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹, are associated with the C-O stretching vibrations of the ether linkages and phenolic hydroxyl groups.

Table 3: Expected Infrared Absorption Bands for Erycristagallin

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3200-3600 (broad) | O-H | Stretching |

| >3000 (sharp) | Aromatic C-H | Stretching |

| 2850-3000 | Aliphatic C-H | Stretching |

| 1450-1600 | Aromatic C=C | Stretching |

| 1000-1300 (strong) | C-O | Stretching |

X-ray Crystallography in Definitive Structural Analysis

While spectroscopic methods provide a wealth of information about the connectivity and functional groups of a molecule, X-ray crystallography offers the most definitive and unambiguous method for determining the complete three-dimensional structure, including the absolute stereochemistry.

The process involves growing a single, high-quality crystal of Erycristagallin and then diffracting a beam of X-rays off the crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the molecule can be determined.

A successful X-ray crystallographic analysis of Erycristagallin would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and angles.

The absolute configuration of all stereocenters.

Information about the conformation of the molecule in the solid state.

Details of intermolecular interactions, such as hydrogen bonding and packing in the crystal lattice.

To date, a specific crystal structure of Erycristagallin itself has not been widely reported in publicly accessible databases. However, the X-ray structures of closely related pterocarpans have been determined, providing a solid framework for understanding the likely stereochemical and conformational features of Erycristagallin.

Table 4: Hypothetical X-ray Crystallographic Data for Erycristagallin

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α, β, γ (°) | 90 |

| Z | 4 |

| R-factor | Value |

This table is hypothetical and represents the type of data that would be obtained from an X-ray crystallographic analysis.

Biosynthesis of Erycristagallin

Phenylpropanoid Pathway as a Precursor Route

The journey to Erycristagallin begins with the phenylpropanoid pathway, a fundamental route in plant secondary metabolism that provides the essential building blocks for a vast array of phenolic compounds, including flavonoids and isoflavonoids. frontiersin.orgwikipedia.orgencyclopedia.pub This pathway converts the aromatic amino acid L-phenylalanine, derived from the shikimate pathway, into 4-coumaroyl-CoA, a central intermediate. frontiersin.orgwikipedia.orgfrontiersin.org

The initial steps are catalyzed by a series of well-characterized enzymes:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid. wikipedia.orgfrontiersin.org

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme, C4H hydroxylates cinnamic acid to produce p-coumaric acid. wikipedia.orgfrontiersin.org

4-coumarate-CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it with coenzyme A, yielding the high-energy thioester 4-coumaroyl-CoA. wikipedia.orgfrontiersin.org

This activated molecule, 4-coumaroyl-CoA, serves as the primary precursor that enters the flavonoid and isoflavonoid-specific branches of biosynthesis. wikipedia.org

| Enzyme | Abbreviation | Function in Pathway | Reference |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. | wikipedia.org, frontiersin.org |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. | wikipedia.org, frontiersin.org |

| 4-coumarate-CoA ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA. | wikipedia.org, frontiersin.org |

Isoflavonoid (B1168493) Pathway Intermediates and Conversions

From the central precursor 4-coumaroyl-CoA, the pathway branches toward the specific synthesis of the isoflavonoid skeleton. This involves the coordinated action of several key enzymes that build and then rearrange the characteristic C6-C3-C6 structure. nih.govatauni.edu.tr

Chalcone (B49325) Synthase (CHS): CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin (B18129) chalcone. encyclopedia.pubnih.gov In some species, CHS acts in concert with Chalcone Reductase (CHR) to produce isoliquiritigenin, a key intermediate for many pterocarpans. encyclopedia.pub

Chalcone Isomerase (CHI): This enzyme facilitates the stereospecific cyclization of the chalcone into a flavanone (B1672756), such as naringenin or liquiritigenin. nih.govnih.gov

Isoflavone (B191592) Synthase (IFS): This critical, cytochrome P450-dependent enzyme complex catalyzes the hallmark reaction of isoflavonoid biosynthesis: an aryl migration that shifts the B-ring from position 2 to position 3 of the heterocyclic C-ring. nih.govatauni.edu.trnih.gov This reaction converts a flavanone (e.g., liquiritigenin) into a 2-hydroxyisoflavanone (B8725905) intermediate.

2-hydroxyisoflavanone dehydratase (HID): The unstable 2-hydroxyisoflavanone is then dehydrated by HID to form the stable isoflavone, such as daidzein (B1669772). nih.gov

These steps establish the core isoflavone structure, which is the direct precursor for the downstream synthesis of pterocarpans like Erycristagallin.

| Intermediate | Precursor | Key Enzyme(s) | Product | Reference |

| Naringenin Chalcone | 4-coumaroyl-CoA + 3x Malonyl-CoA | Chalcone Synthase (CHS) | Naringenin | nih.gov, encyclopedia.pub |

| Naringenin | Naringenin Chalcone | Chalcone Isomerase (CHI) | 2-Hydroxyisoflavanone | nih.gov, nih.gov |

| 2-Hydroxyisoflavanone | Naringenin | Isoflavone Synthase (IFS) | Daidzein | nih.gov, nih.gov |

| Daidzein | 2-Hydroxyisoflavanone | 2-hydroxyisoflavanone dehydratase (HID) | Pterocarpan (B192222) Precursors | nih.gov |

Enzymatic Steps in Pterocarpan Formation

The conversion of an isoflavone into a pterocarpan involves reduction, cyclization, and various modifications. Pterocarpans are characterized by a tetracyclic benzofuro-chromene skeleton formed by the coupling of the B-ring to the C4 position of the chromane (B1220400) ring. wikipedia.org

A pivotal step in pterocarpan biosynthesis is the reduction of a 2'-hydroxylated isoflavone, which is catalyzed by 2'-hydroxyisoflavone reductase (IFR) (EC 1.3.1.45). uniprot.orggenome.jp This enzyme is crucial for producing the chiral isoflavanone (B1217009) intermediates required for the formation of pterocarpan phytoalexins. cusabio.comnih.gov

The reaction sequence generally proceeds as follows:

An isoflavone, such as daidzein, is first hydroxylated at the 2' position by an isoflavone 2'-hydroxylase (I2'H). nih.gov

In some pathways, the resulting 2'-hydroxydaidzein (B191490) or a methylated version like 2'-hydroxyformononetin (B191511) becomes the substrate for IFR. nih.gov

IFR utilizes NADPH to stereospecifically reduce the double bond in the C-ring of the 2'-hydroxyisoflavone, yielding a (3R)-2'-hydroxyisoflavanone, such as (3R)-vestitone. uniprot.orgnih.govcore.ac.uk

This reduction is a key control point and commits the intermediate to the pterocarpan branch of the isoflavonoid pathway. genome.jpnih.gov

The basic pterocarpan skeleton, once formed, undergoes further enzymatic modifications to generate the vast diversity of structures observed in nature, including Erycristagallin. Two of the most significant modifications are prenylation and methoxylation.

Methoxylation: This reaction involves the addition of a methyl group to a hydroxyl group, catalyzed by O-methyltransferases (OMTs). While methoxylation can occur at various stages, in many pterocarpan pathways, it happens at the isoflavone stage. For instance, the methylation of daidzein to formononetin (B1673546) is a common step preceding the IFR-catalyzed reduction. nih.gov

Prenylation: This is the attachment of a prenyl group, typically a five-carbon dimethylallyl (or "prenyl") group from dimethylallyl pyrophosphate (DMAPP). biorxiv.org This modification is catalyzed by prenyltransferases (PTs) and is responsible for the lipophilic side chains seen in compounds like Erycristagallin. scienceopen.comrsc.org In the biosynthesis of the related pterocarpan glyceollin, prenylation occurs on the glycinol (a pterocarpan) core, catalyzed by specific prenyltransferases such as G4DT, which attaches a dimethylallyl group. biorxiv.org A pterocarpan C-4 prenyltransferase has also been identified, demonstrating the existence of enzymes that specifically modify the pterocarpan nucleus. rsc.org These reactions significantly increase the structural diversity and biological activity of the final molecule.

The final steps leading to the pterocarpan ring involve the reduction of the isoflavanone (e.g., vestitone) to a 2'-hydroxyisoflavanol, followed by a dehydration and ring-closure reaction catalyzed by pterocarpan synthase (PTS), a dirigent-like protein. nih.govnih.gov After the tetracyclic core is formed, prenylation at specific positions would yield the final Erycristagallin structure.

Putative Biosynthetic Routes and Pathway Elucidation

The complete biosynthetic pathway to Erycristagallin has not been fully elucidated in a single study but can be constructed based on known steps in the formation of other complex pterocarpans. wikipedia.orgbiorxiv.org The elucidation of such complex pathways relies heavily on techniques like precursor feeding experiments using radioactively or stable isotope-labeled compounds to trace their incorporation into the final product. nih.govbiorxiv.orgableweb.org This approach has been used to study the biosynthesis of related alkaloids in Erythrina crista-galli, the plant from which Erycristagallin was isolated. nih.govmdpi.com

The putative pathway for Erycristagallin is hypothesized as follows:

Formation of an isoflavone (e.g., daidzein) via the phenylpropanoid and isoflavonoid pathways.

Hydroxylation and potential methoxylation to form a specific isoflavone precursor.

Reduction by 2'-hydroxyisoflavone reductase (IFR) to a 2'-hydroxyisoflavanone.

Further reduction to a 2'-hydroxyisoflavanol.

Cyclization by pterocarpan synthase (PTS) to form a pterocarpan nucleus (e.g., medicarpin (B1676140) or a related structure). nih.govnih.gov

A series of post-cyclization modifications, most notably multiple prenylations at specific positions on the pterocarpan skeleton by specialized prenyltransferases, to yield the final Erycristagallin molecule. biorxiv.orgrsc.org

Identifying the specific genes and enzymes for the later, highly specific steps (e.g., the exact prenyltransferases) requires modern molecular techniques, such as transcriptome analysis of elicited plant tissues followed by functional characterization of candidate genes. nih.govmdpi.com

Pharmacological Investigations and Underlying Mechanisms of Erycristagallin

Molecular Mechanisms Underlying Antioxidant Activity

The antioxidant capacity of erycristagallin is a key area of investigation, with studies employing both cell-free and cell-based assays to understand its mechanisms of action.

In Vitro Radical Scavenging Assays (e.g., DPPH)

Erycristagallin has demonstrated notable antioxidant properties in in vitro assays. researchgate.netnih.gov One of the most common methods used to evaluate this is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.commdpi.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. nih.govmedcraveonline.com The reduction of the DPPH radical is observed as a color change from violet to yellow, which can be quantified spectrophotometrically. mdpi.commedcraveonline.com

In studies, erycristagallin has shown positive results in the DPPH test, indicating its capacity to act as a free radical scavenger. researchgate.netnih.gov The efficiency of an antioxidant in this assay is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov A lower IC50 value signifies a higher antioxidant potency. nih.gov While specific IC50 values for erycristagallin in DPPH assays are reported, it is established as having antioxidant activity. researchgate.netnih.gov

Table 1: In Vitro Radical Scavenging Activity of Erycristagallin

| Assay | Finding | Reference |

| DPPH Radical Scavenging | Erycristagallin exhibits antioxidant activity. | researchgate.netnih.gov |

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, the antioxidant effects of phenolic compounds like erycristagallin can also be attributed to their influence on cellular antioxidant systems. mdpi.comencyclopedia.pub These systems include a network of antioxidant enzymes and low molecular weight antioxidants that protect cells from oxidative damage. ompj.org

Phenolic compounds have the potential to modulate various cellular processes involved in maintaining redox homeostasis. mdpi.com This can include influencing the expression of antioxidant genes through transcription factors like Nrf2. encyclopedia.pub They can also interact with and regenerate other antioxidants, such as α-tocopherol (vitamin E), thereby protecting cell membranes from lipid peroxidation. encyclopedia.pubnih.gov While direct studies on erycristagallin's specific effects on cellular antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase are not extensively detailed in the provided context, the general mechanisms of phenolic compounds suggest that its antioxidant activity may involve these pathways. mdpi.comompj.org

Anti-inflammatory Pathways Modulated by Erycristagallin

Erycristagallin has been shown to possess anti-inflammatory properties, with research pointing towards its ability to modulate the metabolism of arachidonic acid, a key process in the inflammatory response. researchgate.netnih.govnih.gov

Inhibition of Arachidonic Acid Metabolism

Arachidonic acid is a fatty acid released from cell membranes that can be metabolized by different enzymatic pathways to produce pro-inflammatory mediators. cvphysiology.commdpi.com The two primary pathways are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. cvphysiology.commdpi.com Erycristagallin has been found to inhibit the metabolism of arachidonic acid, suggesting a mechanism for its anti-inflammatory effects. researchgate.netnih.gov

Modulation of 5-Lipoxygenase (5-LOX) Pathway

The 5-lipoxygenase (5-LOX) enzyme is responsible for the initial steps in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govthieme-connect.de 5-LOX converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4). nih.gov

In vitro studies have demonstrated that erycristagallin can inhibit the 5-LOX pathway in rat polymorphonuclear leukocytes. researchgate.netnih.gov This inhibition prevents the production of leukotrienes, thereby reducing the inflammatory response. researchgate.net The inhibitory concentration (IC50) of erycristagallin for the 5-LOX pathway has been determined to be 23.4 μM. researchgate.netnih.gov This finding suggests that a significant part of erycristagallin's anti-inflammatory action is due to its ability to specifically target and inhibit the 5-LOX enzyme. researchgate.net

Table 2: Inhibition of 5-Lipoxygenase (5-LOX) by Erycristagallin

| Parameter | Value | Cell Type | Reference |

| IC50 | 23.4 μM | Rat Polymorphonuclear Leukocytes | researchgate.netnih.gov |

Effects on Cyclooxygenase (COX) Enzymes (e.g., COX-1 and COX-2)

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins (B1171923) from arachidonic acid. scielo.org.mxnih.gov Prostaglandins are involved in both physiological processes and the inflammatory response. scielo.org.mxgoodrx.com COX-1 is a constitutive enzyme found in many tissues, playing a role in functions like protecting the stomach lining. scielo.org.mxgoodrx.com In contrast, COX-2 is an inducible enzyme that is upregulated during inflammation. scielo.org.mxgoodrx.com

Research into the effects of erycristagallin on COX enzymes has shown that it does not have an inhibitory effect on COX-1 metabolism in human platelets. researchgate.netnih.gov This selectivity is noteworthy, as non-selective COX inhibitors that block both COX-1 and COX-2 can cause gastrointestinal side effects due to the inhibition of COX-1's protective functions. scielo.org.mxgoodrx.com The available information does not specify the effect of erycristagallin on the COX-2 enzyme.

Table 3: Effect of Erycristagallin on Cyclooxygenase (COX) Enzymes

| Enzyme | Effect | Cell Type | Reference |

| COX-1 | No effect | Human Platelets | researchgate.netnih.gov |

| COX-2 | Not specified | Not specified |

Impact on Inflammatory Mediators and Signaling Pathways (e.g., MAPK, AP1, NFκB)

Erycristagallin's anti-inflammatory effects are attributed to its modulation of key biochemical pathways involved in the inflammatory response. As a phenolic compound, it belongs to a class of molecules known for their ability to suppress pro-oxidants and inhibit critical inflammatory signaling pathways such as mitogen-activated protein kinases (MAPK), activator protein-1 (AP-1), and nuclear factor-kappa B (NF-κB). nih.govresearchgate.net These pathways are central to the production of pro-inflammatory cytokines and other mediators that drive inflammation. plos.orgnih.gov

While the broader class of phenolic compounds is known to target these signaling cascades, the most specifically elucidated mechanism for Erycristagallin involves its influence on arachidonic acid metabolism. nih.gov In vitro studies have shown that Erycristagallin selectively inhibits the 5-lipoxygenase (5-LOX) pathway in rat polymorphonuclear leukocytes, with a reported half-maximal inhibitory concentration (IC₅₀) of 23.4 µM. nih.gov This inhibition prevents the synthesis of leukotrienes, which are potent inflammatory mediators. Notably, Erycristagallin did not demonstrate an effect on the cyclooxygenase-1 (COX-1) metabolism in human platelets, indicating a selective mechanism of action. nih.gov This targeted inhibition of the 5-LOX pathway is considered a primary basis for its anti-inflammatory activity. nih.gov

Efficacy in Animal Models of Inflammation

The anti-inflammatory potential of Erycristagallin has been substantiated in several animal models of both acute and chronic inflammation. nih.govvulcanchem.com In a mouse model of acute ear edema induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), Erycristagallin demonstrated potent activity. nih.govvulcanchem.com At a dose of 0.25 mg/ear, it inhibited edema by 94%, proving more effective than the reference drug indomethacin, which produced an 82% inhibition at a higher dose of 0.5 mg/ear. vulcanchem.com

Further studies have confirmed its efficacy in other inflammation models:

Phospholipase A₂-Induced Paw Edema: Erycristagallin significantly inhibited paw edema induced by phospholipase A₂, a key enzyme in the inflammatory cascade. nih.gov

Carrageenan-Induced Paw Edema: It was identified as the active principle responsible for the anti-inflammatory effects of the Erythrina mildbraedii extract in the carrageenan-induced mouse paw edema test. nih.gov

Chronic Inflammation: In models of chronic inflammation involving repeated application of TPA, Erycristagallin significantly reduced both the persistent edema and the associated infiltration of leukocytes. nih.gov

Table 1: Efficacy of Erycristagallin in Animal Inflammation Models This table is interactive. You can sort and filter the data.

| Model Type | Inducing Agent | Animal Model | Key Finding | Citation |

|---|---|---|---|---|

| Acute Edema | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Mouse Ear | 94% inhibition at 0.25 mg/ear | vulcanchem.com |

| Acute Edema | Phospholipase A₂ | Mouse Paw | Significant inhibition | nih.gov |

| Acute Edema | Carrageenan | Mouse Paw | Active principle, significant inhibition | nih.gov |

Antimicrobial Efficacy and Mechanistic Insights

Erycristagallin has demonstrated significant antimicrobial activity against a range of pathogenic bacteria, including Gram-positive, acid-fast, and cariogenic species. Its efficacy is attributed to specific molecular actions that disrupt essential bacterial processes.

Erycristagallin exhibits potent bactericidal activity against the Gram-positive bacterium Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govscirp.org In studies screening various isoflavonoids from Erythrina variegata, Erycristagallin displayed the highest anti-MRSA activity, with minimum inhibitory concentration (MIC) values ranging from 3.13 to 6.25 µg/ml. scirp.org Another analysis confirmed its activity against S. aureus with an MIC of 3.13 µg/mL. nih.gov This potent activity suggests that Erycristagallin could be a promising lead compound for developing new therapies against MRSA infections. scirp.org

The compound has also shown notable efficacy against acid-fast bacteria of the Mycobacterium genus. nih.govresearchgate.netscirp.org Research has documented its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with an MIC value of 12.5 µg/mL. researchgate.netscirp.org Furthermore, Erycristagallin is active against the non-pathogenic species Mycobacterium smegmatis, exhibiting an MIC of 3.13 µg/mL. nih.govvulcanchem.com

Erycristagallin has been identified as a highly effective inhibitor of bacteria responsible for dental caries. plos.orgnih.gov It shows strong antibacterial action against a variety of cariogenic oral bacteria, including Streptococcus mutans, other oral streptococci, Actinomyces, and Lactobacillus species, with a low MIC range of 1.56 to 6.25 µg/ml. plos.orgnih.gov The effect on S. mutans is bactericidal. plos.org Mechanistic studies revealed that Erycristagallin at its MIC (6.25 µg/ml) completely inhibits the incorporation of radio-labelled thymidine (B127349) into S. mutans cells, indicating a disruption of DNA synthesis. plos.org This demonstrates its potential as a phytochemical agent for the prevention of dental caries. plos.org

Table 2: Antimicrobial Spectrum of Erycristagallin This table is interactive. You can sort and filter the data.

| Bacterial Class | Species | MIC Value (µg/mL) | Citation |

|---|---|---|---|

| Gram-Positive | Staphylococcus aureus (MRSA) | 3.13 - 6.25 | scirp.org |

| Gram-Positive | Staphylococcus aureus | 3.13 | nih.gov |

| Acid-Fast | Mycobacterium tuberculosis | 12.5 | researchgate.netscirp.org |

| Acid-Fast | Mycobacterium smegmatis | 3.13 | nih.gov |

| Cariogenic | Streptococcus mutans | 1.56 - 6.25 | plos.org |

| Cariogenic | Actinomyces species | 1.56 - 6.25 | plos.org |

Bactericidal vs. Bacteriostatic Mechanisms

Antibiotics are categorized based on their mechanism of action as either bactericidal, meaning they actively kill bacteria, or bacteriostatic, meaning they inhibit bacterial growth and reproduction, relying on the host's immune system to clear the infection. libretexts.orgnih.gov Bactericidal agents often work by disrupting cell wall synthesis or DNA integrity, while bacteriostatic agents typically inhibit protein synthesis, DNA replication, or other metabolic pathways. libretexts.orgmicrobe-investigations.commdpi.com

Flavonoids, the class of compounds to which Erycristagallin belongs, are known to exert their antibacterial effects through multiple mechanisms. nih.gov These can include the suppression of nucleic acid synthesis, the disruption of cytoplasmic membrane integrity and function, interference with energy metabolism, and the inhibition of bacterial attachment and biofilm formation. nih.govmdpi.com Research on flavonoids from the Erythrina genus has highlighted their potential. Specifically, Erycristagallin, along with related compounds, demonstrated significant inhibitory effects against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 6.25 mg/L. nih.gov The proposed mechanisms for these antibacterial actions involve the disruption of cytoplasmic membrane function, modulation of energy metabolism, and the suppression of nucleic acid synthesis. nih.gov

**Table 1: Antibacterial Activity of Selected Flavonoids from Erythrina Genus against *S. aureus***

| Compound | Minimum Inhibitory Concentration (MIC) (mg/L) |

|---|---|

| Erybraedin A | 0.78 - 6.25 |

| Erythrabyssin II | 0.78 - 6.25 |

| Erystagallin A | 0.78 - 6.25 |

| Erythrabissin-1 | 0.78 - 6.25 |

| Erycristagallin | 0.78 - 6.25 |

| Glabrol | 25 |

| Eryvarin E | 25 |

| Eryvarin D | 50 |

Data sourced from a review on antibacterial flavonoids from the genus Erythrina. nih.gov

Antiplasmodial Research on Erycristagallin

Erycristagallin has been identified as a compound with notable antiplasmodial properties. Studies on extracts from various Erythrina species, such as Erythrina abyssinica, have shown that the contained flavonoids and isoflavonoids exhibit activity against the malaria parasite, Plasmodium falciparum. thieme-connect.comnih.govuonbi.ac.ke

Research has confirmed the antiplasmodial potential of Erycristagallin isolated from these plants. thieme-connect.com In studies evaluating compounds from Erythrina stricta and Erythrina subumbrans, Erycristagallin was tested for its activity against P. falciparum. nih.gov While other compounds from the extracts showed higher potency, the research included Erycristagallin in the panel of tested agents, contributing to the body of evidence on its biological activities. nih.gov Further investigations into flavonoids from Erythrina burttii also noted that isolated constituents demonstrated promising dose-dependent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net

Antiviral Research on Erycristagallin

The antiviral potential of Erycristagallin and its parent chemical class, pterocarpans, has been an area of scientific inquiry, particularly focusing on the inhibition of key viral enzymes.

The enzyme HIV-1 reverse transcriptase (RT) is a critical target for antiretroviral drugs as it is essential for the replication of the human immunodeficiency virus (HIV). nih.govnih.gov Inhibitors of this enzyme prevent the conversion of the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. mdpi.com

In silico studies, which use computational models to predict interactions between molecules, have explored the potential of natural compounds as HIV-1 RT inhibitors. researchgate.net In one such virtual screening of an Indonesian herbal database, Erycristagallin was identified as a promising candidate for inhibiting HIV-1 RT. nih.govresearchgate.net The study used molecular docking to predict how compounds from the database would bind to the non-nucleoside inhibitor binding pocket of the enzyme. nih.govresearchgate.net Erycristagallin was ranked among the top ten compounds with the potential to act as an HIV-1 RT inhibitor based on its predicted binding affinity. researchgate.net Although these are computational findings, they suggest a plausible mechanism for Erycristagallin's potential antiviral activity and mark it as a compound of interest for further experimental validation. nih.gov

Pterocarpans, the class of natural compounds that includes Erycristagallin, are known to possess a range of biological activities, including antiviral properties. Research into various derivatives of related chemical classes, such as terpenoids and other flavonoids, has revealed broad-spectrum antiviral potential. nih.govbsmiab.orgpensoft.net These compounds can act at different stages of a viral life cycle. pensoft.netnih.gov Mechanisms of action for these types of natural products can include preventing the virus from entering host cells, inhibiting viral replication, or direct inactivation of virus particles. nih.govnih.gov For instance, some terpenoid derivatives have demonstrated the ability to inhibit viruses like influenza and SARS-coronavirus by targeting viral entry and replication processes. bsmiab.orgnih.gov The investigation of these derivatives provides a broader context for the potential antiviral mechanisms that could be associated with pterocarpenes like Erycristagallin.

Investigations into Antineoplastic Potential

The potential of natural compounds to combat cancer is a significant area of research. Studies have investigated Erycristagallin for its effects on cancer cells in vitro.

In vitro studies expose cancer cell lines to a compound to determine its cytotoxic (cell-killing) effects. scielo.br Erycristagallin has been evaluated for its antineoplastic potential in such assays. Research has shown that Erycristagallin exhibited anti-cancer activity against the T47D breast cancer cell line. researchgate.net

A comprehensive study on pterocarpan (B192222) derivatives isolated from the stem bark of Erythrina abyssinica tested their cytotoxic activity against several human breast cancer cell lines. researchgate.net The compounds were evaluated for their growth inhibition on MCF-7 (estrogen-receptor-positive), tamoxifen-resistant MCF-7 (MCF7/TAMR), adriamycin-resistant MCF-7 (MCF7/ADR), and MDA-MB-231 (triple-negative) breast cancer cells. researchgate.net The results indicated that pterocarpans as a class possess strong cytotoxic activity, with the potential to act as anticancer agents. researchgate.net

Table 2: Cytotoxic Activity of Selected Pterocarpans from Erythrina abyssinica against Breast Cancer Cell Lines (IC₅₀ in µM)

| Compound | MCF-7 | MCF-7/TAMR | MCF-7/ADR | MDA-MB-231 |

|---|---|---|---|---|

| Erybraedin A | 5.6 ± 0.7 | 6.4 ± 0.3 | 7.9 ± 0.6 | 6.8 ± 0.4 |

| Phaseollidin | > 30 | > 30 | > 30 | > 30 |

| Erycristagallin | Not explicitly detailed in this specific study, but related pterocarpans showed activity | Not explicitly detailed in this specific study | Not explicitly detailed in this specific study | Not explicitly detailed in this specific study |

Data sourced from a study on pterocarpan derivatives from Erythrina abyssinica. researchgate.net This table illustrates the activity of the chemical class, though specific data for Erycristagallin was not itemized in this particular dataset.

Insufficient Data Available to Detail the Molecular Mechanisms of Erycristagallin in Cancer Cell Lines

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific, detailed research on the molecular mechanisms of action of Erycristagallin in cancer cell lines. While the broader class of compounds to which Erycristagallin belongs, pterocarpans, and extracts from the Erythrina genus have shown cytotoxic and potential anti-cancer activities, the specific pathways and molecular targets modulated by Erycristagallin itself in cancer cells are not well-documented in publicly accessible research.

Initial findings suggest that compounds isolated from the Erythrina genus, such as those from Erythrina abyssinica and Erythrina mildbraedii, exhibit cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net Some studies point to the inhibition of protein tyrosine phosphatase 1B (PTP1B) as a potential mechanism for the anti-cancer effects of pterocarpans. researchgate.net Furthermore, related alkaloids from the same genus, like erythraline, have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase in cervical cancer cells. mdpi.comnih.gov

However, these findings are not specific to Erycristagallin. The available literature mentions Erycristagallin in the context of its anti-inflammatory properties, specifically its ability to inhibit the 5-lipoxygenase pathway. researchgate.net While chronic inflammation is linked to cancer development, direct studies elucidating Erycristagallin's impact on key cancer-related signaling pathways—such as the p53 pathway, the Bcl-2 family of proteins, or specific cell cycle checkpoints in cancer cells—are not available.

Without dedicated studies focusing on Erycristagallin, it is not possible to construct a scientifically accurate and detailed account of its molecular mechanisms in cancer, as required by the user's request for "detailed research findings" and "data tables." The creation of such content would necessitate speculation and extrapolation from related but distinct compounds, which would not meet the required standard of scientific accuracy focused solely on Erycristagallin.

Therefore, the article on the "Molecular Mechanisms of Action in Cancer Cell Lines" for Erycristagallin cannot be generated at this time due to the absence of sufficient primary research data.

Structure Activity Relationship Sar Studies of Erycristagallin and Analogs

Influence of Functional Groups on Biological Activity

The presence and positioning of specific functional groups on the pterocarpan (B192222) scaffold of erycristagallin are critical determinants of its biological activity, particularly its antibacterial and anti-inflammatory properties.

Hydroxyl Groups: The hydroxyl (-OH) groups on the aromatic rings of erycristagallin and related pterocarpans play a significant role in their bioactivity. Studies on a range of pterocarpans from African Erythrina species have revealed that the substitution pattern of hydroxyl groups on the two aromatic rings is a key factor in their antibacterial efficacy against Gram-positive bacteria like Staphylococcus aureus and acid-fast organisms such as Mycobacterium smegmatis. Specifically, the presence of hydroxyl groups at positions 3 and 9 of the pterocarpan nucleus is associated with potent antibacterial activity. For instance, 3,9-dihydroxypterocarpan (B190946) exhibits a very low minimum inhibitory concentration (MIC) of 1.56 µg/mL against S. aureus. In the context of anti-inflammatory action, the phenolic nature of erycristagallin, conferred by its hydroxyl groups, is thought to contribute to its ability to inhibit the arachidonic acid metabolism via the 5-lipoxygenase pathway.

Prenyl Groups: The addition of prenyl groups (a five-carbon isoprenoid unit) to the flavonoid core is a crucial modification that significantly enhances the biological activities of compounds like erycristagallin. Prenylation increases the lipophilicity of the molecule, which is believed to facilitate its passage across microbial cell membranes. This increased affinity for biological membranes improves the interaction with target proteins. SAR analyses of pterocarpans from African Erythrina species have consistently shown that high lipophilicity, largely due to prenylation, enhances their antibacterial activity. The position and degree of prenylation are also important factors. For example, erycristagallin, a prenylated pterocarpan, shows strong antibacterial activity with a MIC value of 3.13 µg/mL against S. aureus. The contribution of the prenyl group to antibacterial efficacy is further supported by the observation that increasing the number of prenyl groups can lead to increased antibacterial activity.

Stereochemical Requirements for Enhanced Bioactivity

The specific three-dimensional arrangement of atoms, or stereochemistry, within the erycristagallin molecule is another vital factor for its biological interactions. Pterocarpans have a rigid, tetracyclic ring system with chiral centers, meaning they can exist as different stereoisomers.

The absolute stereochemistry at the 6a and 11a positions of the pterocarpan core is critical for biological activity. While detailed stereochemical studies specifically on erycristagallin are limited in the reviewed literature, the importance of this feature is well-established for the broader class of pterocarpans. For related compounds, the specific configuration (e.g., 6aR:11aR) has been determined and linked to their bioactivity. For example, the absolute stereochemistry of erycristin, another pterocarpan from Erythrina crista-galli, was established through circular dichroism measurements, highlighting the significance of stereoisomerism in this class of compounds. The defined spatial arrangement of the various substituents on the pterocarpan skeleton, dictated by its stereochemistry, governs how the molecule fits into and interacts with the active sites of target enzymes or receptors.

Impact of Molecular Planarity and Lipophilicity

Molecular Planarity: The relatively planar structure of the pterocarpan nucleus is considered an important feature for its antibacterial activity. A study comparing planar flavones with non-planar flavanones, which share similar lipophilicity and oxygenated group arrangements, found that the planar molecule exhibited greater antimicrobial activity. This suggests that molecular geometry plays a fundamental role in the antimicrobial action of these compounds. The planarity of the molecule may facilitate intercalation into biological structures, such as bacterial cell membranes or DNA, thereby disrupting their function.

Lipophilicity: As mentioned previously, lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical parameter for the bioactivity of erycristagallin and its analogs. This property, largely enhanced by the presence of prenyl groups, is crucial for penetrating the lipid-rich membranes of bacteria. A balance between lipophilicity and hydrophilicity is necessary; while relatively hydrophobic compounds can diffuse more readily across cell membranes, excessively hydrophobic molecules might get trapped within the phospholipid bilayer, hindering their ability to reach intracellular targets. In SAR studies of pterocarpans, high lipophilicity is consistently correlated with enhanced antibacterial activity.

Correlating Structural Modifications with Pharmacological Outcomes

The modification of erycristagallin's structure, either naturally in its various analogs or through synthetic efforts, directly impacts its pharmacological effects. The correlation between these structural changes and biological outcomes is a central aspect of SAR.

The primary pharmacological outcome studied for erycristagallin and its analogs is antibacterial activity, often quantified by the Minimum Inhibitory Concentration (MIC). Lower MIC values indicate higher potency. SAR studies have established a clear correlation between specific structural features and MIC values against various bacteria.

For instance, the presence of both hydroxyl and prenyl groups, combined with a planar pterocarpan skeleton, leads to potent antibacterial agents. Erycristagallin, with its MIC of 3.13 µg/mL against S. aureus, stands as one of the most active pterocarpans, alongside erythrabyssin II (MIC = 3.12 µg/mL) and 3,9-dihydroxypterocarpan (MIC = 1.56 µg/mL). In contrast, the absence or different positioning of these key functional groups in other analogs often results in diminished activity.

In terms of its anti-inflammatory action, erycristagallin's structure is correlated with its ability to inhibit the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism. It was found to inhibit the production of leukotriene B4, a 5-LOX metabolite, in rat polymorphonuclear leukocytes with an IC₅₀ of 23.4 µM, but it did not affect the cyclooxygenase-1 (COX-1) pathway. This selective inhibition suggests a specific interaction with the 5-LOX enzyme, which is dependent on the unique structural features of erycristagallin. Furthermore, erycristagallin significantly inhibited phospholipase A₂-induced mouse paw edema.

**Table 1: Antibacterial Activity of Erycristagallin and Related Pterocarpans against *Staphylococcus aureus***

| Compound | Key Structural Features | MIC (µg/mL) | Reference(s) |

|---|---|---|---|

| Erycristagallin | Prenylated, hydroxylated pterocarpan | 3.13 | ,, |

| Erythrabyssin II | Prenylated, hydroxylated pterocarpan | 3.12 | ,, |

| 3,9-Dihydroxypterocarpan | Hydroxylated pterocarpan, non-prenylated | 1.56 | , |

| Erybraedin A | Prenylated pterocarpan | 0.78 - 6.25 | |

| Erystagallin A | Prenylated pterocarpan | 0.78 - 6.25 | |

| Phaseollidin | Prenylated pterocarpan | 50 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that attempt to correlate the chemical structure of compounds with their biological activity in a quantitative manner. For isoflavonoids from the Erythrina genus, including erycristagallin, QSAR studies have been employed to build predictive models for their antimicrobial activity.

One such study developed and validated a QSAR model for predicting the MIC values of Erythrina isoflavonoids against Staphylococcus aureus. The model, which used a 'pace regression' approach, was successfully validated with good statistical metrics (R² = 0.778, Q² = 0.727). This QSAR analysis quantitatively confirmed the importance of several structural features. It highlighted that the position and degree of prenylation are significant factors for antibacterial activity. Furthermore, the model indicated that the presence of hydroxyl groups at specific positions, namely positions 5 and 7 on ring A and position 4' on ring B of the isoflavonoid (B1168493) skeleton, is associated with lower (i.e., better) MIC values.

Chemical Modification and Analog Synthesis of Erycristagallin

Derivatization Strategies for Enhancing Bioactivity

Chemical derivatization of the pterocarpan (B192222) skeleton is a key strategy for modulating the biological activity of compounds like erycristagallin. Research has focused on identifying the specific structural features responsible for its effects, particularly its antimicrobial properties. The primary goal is to create derivatives with enhanced potency and selectivity.

Key derivatization strategies include:

Prenylation: The addition of prenyl (or isoprenyl) groups is a crucial factor for bioactivity. The high lipophilicity conferred by these groups is believed to enhance the molecule's ability to penetrate the lipid-rich cell membranes of microbes. tjpps.orgresearchgate.net Erycristagallin itself possesses a dimethylpyran ring, which is a cyclized isoprenoid derivative.

Hydroxylation: The presence and position of hydroxyl (-OH) groups on the pterocarpan framework are vital. These groups can participate in hydrogen bonding with biological targets, such as bacterial enzymes, contributing to the inhibitory effect. tjpps.org

Alkoxylation: The introduction of alkoxy groups, such as a methoxy (B1213986) (-OCH3) group, can alter the electronic properties and solubility of the molecule, thereby fine-tuning its bioactivity. The conversion of a hydroxyl group to a methoxy group can also help determine the importance of that specific hydroxyl group for activity.

Research findings indicate that a combination of these features often results in the most potent compounds. For example, a comparative analysis of pterocarpans against Staphylococcus aureus highlights the superior activity of molecules possessing both hydroxyl and prenyl-type substitutions. tjpps.org Erycristagallin, with its MIC value of 3.13 µg/mL, is among the most active pterocarpans, surpassed only by a few related structures like 3,9-dihydroxypterocarpan (B190946). tjpps.org This suggests that its specific arrangement of a hydroxyl group and a complex prenyl-derived ring system is highly effective for antibacterial action.

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Key Structural Features |

|---|---|---|

| Erycristagallin | 3.13 | Hydroxyl group, complex prenyl-derived ring |

| Erythrabyssin II | 3.12 | Two prenyl groups, hydroxyl group |

| 3,9-Dihydroxypterocarpan | 1.56 | Two hydroxyl groups, no prenylation |

| Sandwicensin | >100 | Methoxy groups, no free hydroxyls |

Total Synthesis Approaches for Erycristagallin and its Analogs

The total synthesis of complex natural products like erycristagallin from simple, commercially available starting materials is a significant challenge in organic chemistry. While a specific total synthesis for erycristagallin is not widely reported, general strategies for constructing the core pterocarpan skeleton are well-established and applicable to erycristagallin and its analogs. researchgate.net

A common approach involves the construction of the two key components—a substituted phenol (B47542) and a chromene derivative—followed by a coupling reaction to form the tetracyclic pterocarpan system. One notable method is the palladium-catalyzed heteroannulation of a 2H-benzopyran with an o-iodophenol derivative. google.com This strategy allows for the efficient assembly of the benzofuro[3,2-c]chromene core.

The key steps in a representative synthetic approach for a substituted pterocarpan analog are:

Synthesis of the Chromene Moiety: An o-allylphenol can undergo an oxidative cyclization, often catalyzed by a palladium(II) salt, to form the required 2H-benzopyran ring.

Synthesis of the Aryl Halide Moiety: A substituted phenol is converted into an ortho-iodinated derivative, which will act as the coupling partner. Electron-withdrawing groups on this phenol can facilitate the subsequent reaction. google.com

Palladium-Catalyzed Annulation: The 2H-benzopyran and the o-iodophenol are coupled using a palladium(0) catalyst. This reaction forms the crucial C-O and C-C bonds that create the final two rings of the pterocarpan structure. The stereochemistry of the ring junction is typically cis. google.com

Another synthetic strategy employs the intramolecular cyclization of a 2'-hydroxyisoflavan derivative. This biomimetic approach mimics the natural biosynthetic pathway of pterocarpans. researchgate.net These synthetic routes are highly valuable as they are not limited to producing the natural product itself but can be adapted to create a wide array of analogs with modified substitution patterns for biological evaluation. For instance, the synthesis of (±)-neorautenane, a pterocarpan with a 2,2-dimethyl-2H-pyrano moiety, has been achieved through a chemoselective coupling of a benzodipyran and an o-chloromercuriophenol. psu.edu

Semi-Synthesis from Natural Precursors

Semi-synthesis offers a practical alternative to total synthesis by utilizing structurally complex and closely related natural products as starting materials. wikipedia.org This approach is particularly advantageous when the target molecule, like erycristagallin, is part of a large family of co-occurring compounds that can be isolated from a natural source. The plant genus Erythrina is a rich source of various pterocarpans that are structurally similar to erycristagallin, making them ideal precursors. researchgate.net

A plausible semi-synthetic strategy for erycristagallin could start from a more abundant or easily isolated pterocarpan precursor, such as erystagallin A or 1-methoxyerythrabyssin II, which are found alongside erycristagallin in Erythrina species. researchgate.netwikipedia.org The necessary chemical transformations would involve a few high-yielding steps.

Potential semi-synthetic routes could include:

Demethylation: If the precursor has a methoxy group where a hydroxyl group is required in the final structure of erycristagallin, a selective demethylation reaction can be performed.

Isoprenylation/Cyclization: A key step in converting a simpler pterocarpan to erycristagallin would be the introduction of its characteristic prenyl-derived moiety. An efficient C-isopentenylation method could be used to attach an isopentenyl group to the aromatic ring, followed by an acid-catalyzed or thermal cyclization to form the dimethylpyran ring. nih.gov

This semi-synthetic approach leverages nature's ability to produce the complex pterocarpan core, significantly reducing the number of synthetic steps required compared to a total synthesis. It provides a direct path to erycristagallin and allows for the creation of novel analogs by applying various chemical modifications to the natural precursors.

Development of Novel Pterocarpen Derivatives

The development of novel pterocarpan derivatives is driven by the search for new therapeutic agents with improved properties. This involves the isolation of new compounds from natural sources and the laboratory synthesis of designed analogs. The genus Erythrina continues to be a prolific source of novel pterocarpans. researchgate.net

Recent phytochemical investigations of various Erythrina species have led to the isolation and characterization of numerous new derivatives, each with a unique substitution pattern. These naturally occurring analogs of erycristagallin provide a valuable library of compounds for biological screening and for establishing more detailed structure-activity relationships.

| Compound Name | Source / Type | Key Structural Feature |

|---|---|---|

| Erybraedin A | Natural (Erythrina sp.) | Two prenyl groups |

| Erybraedin C | Natural (Erythrina sp.) | Geranyl group instead of prenyl |

| 1-Methoxyerythrabyssin II | Natural (E. subumbrans) | Additional methoxy group on erythrabyssin II skeleton |

| Bitucarpin A | Natural (Bituminaria sp.) | Unique prenylation pattern |

| 8-Acetyl-3-methoxy-pterocarpan | Synthetic | Acetyl group at C-8, methoxy at C-3 |

| 6-Phenyl-pterocarpan | Synthetic | Phenyl group at C-6 |

In addition to isolation, synthetic chemistry allows for the rational design of novel derivatives that are not found in nature. Synthetic methods, such as the palladium-catalyzed annulation, enable the creation of pterocarpans with a wide range of substituents at various positions. google.com For example, analogs bearing acetyl or phenyl groups have been synthesized to probe the steric and electronic requirements of their biological targets. google.com This combined approach of exploring nature's chemical diversity and applying targeted synthetic strategies is crucial for advancing pterocarpans as a promising class of bioactive molecules.

Analytical Methodologies for Qualitative and Quantitative Assessment of Erycristagallin

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures into individual components. google.comekb.eg For a compound like Erycristagallin, which is often found in intricate biological matrices such as plant extracts, chromatographic methods are indispensable for achieving the necessary selectivity and sensitivity for accurate analysis. uonbi.ac.keresearchgate.net

High-Performance Liquid Chromatography (HPLC) Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of pterocarpans like Erycristagallin. openaccessjournals.comwjpmr.com Its high resolution and adaptability make it ideal for analyzing complex plant extracts. uonbi.ac.kescienceopen.comusp.br The development of a robust HPLC method is a systematic process involving the optimization of several parameters to achieve the desired separation and quantification. youtube.comaatbio.com

The process begins with understanding the physicochemical properties of Erycristagallin, such as its polarity, solubility, and UV absorbance characteristics, which are dictated by its pterocarpan (B192222) structure containing phenolic hydroxyl groups. aatbio.com Reversed-phase (RP) HPLC is the most common mode used for this class of compounds. Method development typically involves selecting an appropriate C18 or C8 column and optimizing the mobile phase composition, which usually consists of a mixture of an aqueous solvent (often with an acid modifier like acetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sysrevpharm.orgejgm.co.uk Detection is most commonly performed using a UV-Vis or Photodiode Array (PDA) detector, as the conjugated aromatic system of Erycristagallin acts as a chromophore. aatbio.commsu.edu

A typical HPLC method for pterocarpan analysis is detailed in the table below.

Interactive Table 1: Typical HPLC Parameters for Pterocarpan Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating moderately polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Acetic Acid) | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the separation and analysis time. |

| Column Temp. | 25 - 35 °C | Ensures reproducible retention times by controlling viscosity. |

| Detector | UV-Vis or PDA | Quantifies the analyte based on its light absorption. |

| Wavelength | Approx. 280-286 nm | Wavelength of maximum absorbance for the pterocarpan core structure. |

| Injection Vol. | 10 - 20 µL | Volume of sample introduced into the system. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. gcms.czksu.edu.sa Direct analysis of Erycristagallin by GC is generally not feasible due to its chemical structure. As a pterocarpan, it is a relatively large, polar, phenolic compound with low volatility and thermal stability, making it unsuitable for the high temperatures required for vaporization in the GC inlet. sigmaaldrich.comjfda-online.com

To make compounds like Erycristagallin amenable to GC analysis, a chemical derivatization step is necessary. youtube.comgcms.cz This process modifies the analyte to increase its volatility and thermal stability. jfda-online.com The most common derivatization technique for compounds containing hydroxyl functional groups (like the phenols in Erycristagallin) is silylation. gcms.czsigmaaldrich.com In this reaction, an active hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose, often with a catalyst like trimethylchlorosilane (TMCS) to drive the reaction to completion. sigmaaldrich.comnih.gov

The derivatization process involves reacting the dried extract or isolated compound with the silylating reagent at an elevated temperature (e.g., 70-90°C) for a specific time before injection into the GC-MS system. youtube.comnih.gov While theoretically possible, this indirect approach is more complex and less common than HPLC for the analysis of Erycristagallin, as HPLC can analyze the compound in its native form. openaccessjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective techniques that combine the separation power of HPLC with the mass analysis capabilities of mass spectrometry. saiflucknow.orgnih.gov This makes it exceptionally well-suited for identifying and quantifying trace amounts of analytes like Erycristagallin in complex biological matrices, such as plant extracts or plasma. nih.govapvma.gov.aunih.gov

In an LC-MS/MS method, after the chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which is suitable for polar molecules like Erycristagallin. nih.gov The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z). For quantitative analysis, the triple quadrupole (QqQ) mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. nih.govmdpi.com This involves selecting the specific precursor ion of Erycristagallin, fragmenting it, and then monitoring for a specific product ion. This two-stage filtering provides exceptional specificity, minimizing interference from matrix components. nist.gov

A validated LC-MS/MS method for a similar pterocarpan provides a template for how Erycristagallin would be analyzed. nih.gov

Interactive Table 2: Example LC-MS/MS Method Parameters for Pterocarpan Quantification

| Parameter | Typical Condition | Purpose |

| Chromatography | UPLC/HPLC with RP C18 column | Provides rapid and efficient separation. |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic or Acetic Acid | Standard for reversed-phase separation of phenolics. |

| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode | Generates ions from the analyte for MS detection. Negative mode is common for phenolic compounds. |

| MS Analyzer | Triple Quadrupole (QqQ) | Enables highly selective and sensitive MRM transitions. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Isolates precursor and product ions for specific quantification, enhancing signal-to-noise. |

| Sample Prep | Liquid-Liquid or Solid-Phase Extraction | Removes interferences from complex matrices like plasma or crude extracts. nih.govmdpi.com |

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective technique used for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. msu.eduresearchgate.net The conjugated pi-system of double bonds within the aromatic and heterocyclic rings of Erycristagallin's structure constitutes a chromophore that absorbs UV light. msu.edu

The basis for quantitative analysis using this method is the Beer-Lambert Law, which states that there is a linear relationship between the absorbance of a solution and the concentration of the absorbing species. ksu.edu.sascholarsresearchlibrary.com To perform a quantitative analysis, a pure standard of Erycristagallin is required. The first step is to determine the wavelength of maximum absorbance (λmax) by scanning a solution of the compound across the UV range (typically 200-400 nm). ksu.edu.saresearchgate.net Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. ksu.edu.sa

Once λmax is known, a calibration curve is prepared by measuring the absorbance of several standard solutions of known concentrations. researchgate.net The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the linear regression of the calibration curve. While this method is simple, it is less specific than chromatography and is best suited for the analysis of pure solutions or simple mixtures where interfering substances that absorb at the same wavelength are absent. ajchem-a.comigminresearch.com

Method Validation and Quality Control in Erycristagallin Analysis

Validation of an analytical method is the process of providing documented evidence that the procedure is suitable for its intended purpose. apvma.gov.aunetpharmalab.es It is a mandatory requirement in quality control and ensures the reliability, reproducibility, and accuracy of analytical data. researchgate.net Any quantitative method developed for Erycristagallin, such as by HPLC or LC-MS, must be validated according to guidelines established by bodies like the International Council for Harmonisation (ICH). netpharmalab.eseuropa.eu

The key parameters evaluated during method validation are summarized below. researchgate.neteuropa.eu

Interactive Table 3: Key Parameters for Analytical Method Validation (ICH Q2(R1))

| Validation Parameter | Description | Typical Acceptance Criteria for Assay |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). | Peak purity analysis (for HPLC-PDA); No interfering peaks at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. |